

A Comparative Guide to the Characterization of 4,6-Dimethoxy-5-nitropyrimidine Derivatives

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Compound of Interest

Compound Name: 4,6-Dimethoxy-5-nitropyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **4,6-dimethoxy-5-nitropyrimidine** derivatives with alternative heterocyclic compounds, focusing on their synthesis, spectral characterization, and biological activities. The information presented is supported by experimental data from various scientific sources to aid in the evaluation and selection of compounds for further research and development.

Spectroscopic and Physicochemical Characterization

The accurate characterization of synthesized compounds is fundamental in drug discovery. This section compares the spectral and physical data of **4,6-dimethoxy-5-nitropyrimidine** with a related active pyrimidine derivative, 2,4-diamino-6-chloropyrimidine, and a common sulfonamide antibiotic, sulfadiazine.

Property	4,6-Dimethoxy-5-nitropyrimidine	2,4-Diamino-6-chloropyrimidine	Sulfadiazine
Molecular Formula	C ₆ H ₇ N ₃ O ₄ [1]	C ₄ H ₅ ClN ₄	C ₁₀ H ₁₀ N ₄ O ₂ S [2]
Molecular Weight	185.14 g/mol [1]	144.57 g/mol	250.28 g/mol [2]
Appearance	-	White solid [3]	White, odorless crystalline powder [2]
Melting Point	-	193°C (recrystallized) [4]	252-256°C [2]
¹ H NMR (DMSO-d ₆ , δ ppm)	Not explicitly available in a comparable format.	Not explicitly available in a comparable format.	Not explicitly available in a comparable format.
¹³ C NMR (DMSO-d ₆ , δ ppm)	Not explicitly available in a comparable format.	Not explicitly available in a comparable format.	Not explicitly available in a comparable format.
Mass Spec (m/z)	185.04365571 (M ⁺) [1]	-	-

Note: Direct comparable NMR data was not readily available in the searched literature for all compounds in the same solvent.

Comparative Biological Activity

The following tables summarize the in vitro biological activity of various pyrimidine derivatives and their alternatives against microbial and cancer cell lines.

Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of a compound.

Compound Class	Test Organism	MIC (µg/mL)	Reference Compound	MIC (µg/mL)
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives	S. aureus	24 (nM)	Ciprofloxacin	-
E. coli	51 (nM)	Ciprofloxacin	-	
P. aeruginosa	53 (nM)	Ciprofloxacin	-	
B. subtilis	16 (nM)	Ciprofloxacin	10 (nM)[5]	
Amide Derivatives with Cyclopropane	S. aureus	32-128	Ciprofloxacin	-
E. coli	32-128	Ciprofloxacin	2[6]	
Sulfadiazine	Various bacteria	Broad-spectrum activity	-	-

Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Class	Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)
Pyrimidine-Based Aurora Kinase Inhibitor	High-MYC SCLC cell lines	< 0.2[6]	-	-
2-Thiopyrimidine/c halcone hybrid	K-562	0.77–1.74	-	-
MCF-7	1.37–3.56	-	-	-
Dihydropyrimidine Derivatives	LOVO (colon cancer)	>50% inhibition at 10 μM	-	-
Pyrimidine-Based Aurora Kinase Inhibitor (38j)	U937 (leukemia)	0.012[7]	-	-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Synthesis of 2,4-Diamino-6-chloropyrimidine

This protocol describes a common method for the synthesis of a key pyrimidine intermediate.[3][8][9]

- Step 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine. Guanidine hydrochloride is reacted with ethyl cyanoacetate in the presence of a base like sodium methoxide in methanol. The mixture is heated to reflux to facilitate cyclization. After the reaction, the solvent is removed, and the pH is adjusted to 7 to precipitate the product.[8]
- Step 2: Chlorination. The obtained 2,4-diamino-6-hydroxypyrimidine is then treated with phosphorus oxychloride (POCl₃) and heated. The reaction mixture is carefully quenched with ice water and heated to hydrolyze excess POCl₃. The pH is adjusted to 8 with NaOH to precipitate the final product, 2,4-diamino-6-chloropyrimidine.[3]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound.
[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).
- **Serial Dilution:** The test compound is serially diluted in a 96-well microtiter plate containing broth.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- **Determination of MIC:** The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

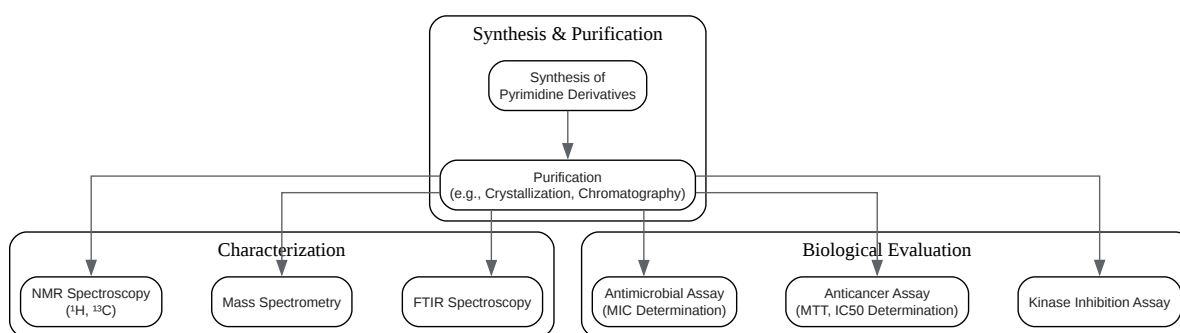
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- **Cell Seeding:** Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compound for a specific duration (e.g., 72 hours).
- **MTT Addition:** MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Living cells with active metabolism reduce MTT to a purple formazan product.[\[16\]](#)[\[17\]](#)
- **Solubilization:** A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

[\[17\]](#)

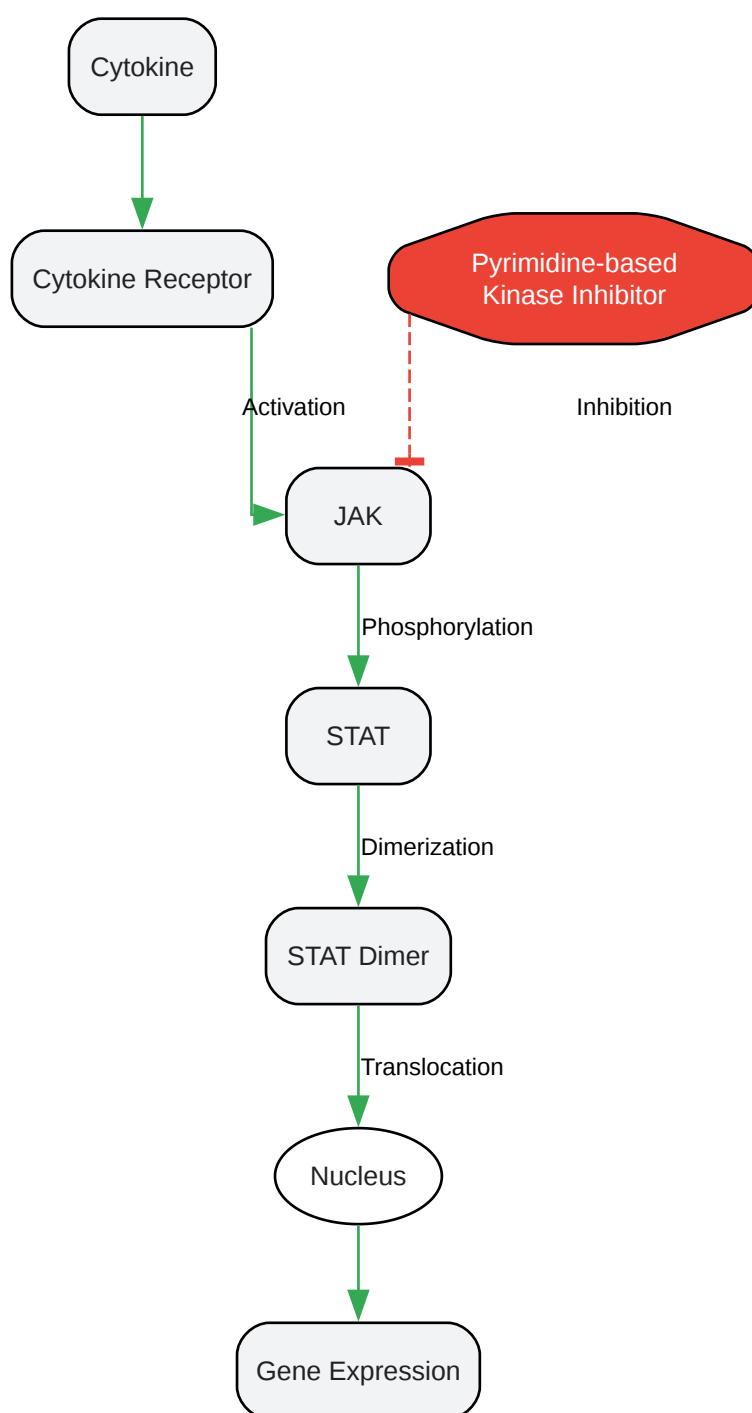
Visualizations

The following diagrams illustrate key concepts related to the characterization and mechanism of action of pyrimidine derivatives.



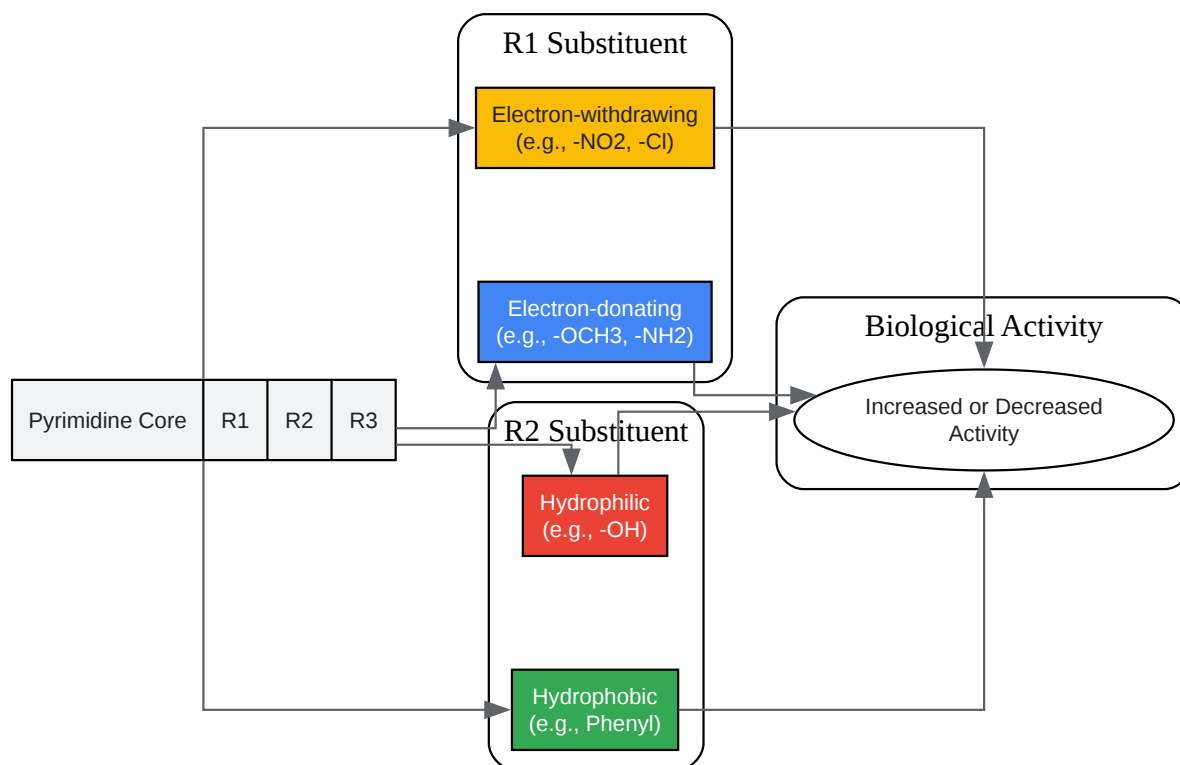
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A typical experimental workflow for the characterization of novel compounds.



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Simplified JAK-STAT signaling pathway, a target for pyrimidine-based inhibitors.



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Structure-Activity Relationship (SAR) concept for pyrimidine derivatives.

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